1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S. It is a derivative of tetrahydronaphthalene, where a sulfonyl chloride group is attached to the second carbon atom of the tetrahydronaphthalene ring. This compound is known for its utility in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 1,2,3,4-tetrahydronaphthalene. The reaction involves treating the tetrahydronaphthalene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chlorosulfonation reactions, ensuring high purity and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Sulfonic acids and their derivatives.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Biology: The compound is used in the study of enzyme inhibitors and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and drug discovery.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These interactions are crucial in biological systems and industrial processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride is similar to other sulfonyl chloride derivatives, such as:
Benzene-2-sulfonyl chloride
Naphthalene-2-sulfonyl chloride
Toluene-2-sulfonyl chloride
Uniqueness: What sets this compound apart is its tetrahydronaphthalene core, which imparts unique chemical properties and reactivity compared to its benzene and naphthalene counterparts.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMOLXFYUYTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102653-21-4 | |
Record name | 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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